4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Overview
Description
“4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide” is a chemical compound with the molecular formula C6H13NO2S . It is also known as “2H-Thiopyran, tetrahydro-, 1,1-dioxide” and has a molecular weight of 134.197 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring containing five carbon atoms and one sulfur atom. The ring is fully saturated (tetrahydro-) and contains an oxygen atom attached to the sulfur atom (1,1-dioxide). There is also an aminomethyl (-NH2CH2-) group attached to the fourth carbon atom in the ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
4-Aminomethyltetrahydro-2H-thiopyran 1,1-dioxide is a key cyclic sulfone building block in medicinal chemistry. Its synthesis from commercially available materials has been optimized for practical and scalable production, enabling the creation of various 4,4-disubstituted cyclic sulfone derivatives, crucial for drug discovery (Hugelshofer et al., 2021).
Molecular and Conformational Studies
The compound's structural and energetic properties have been studied through Ab Initio Molecular Orbital Theory and Density Functional Theory (DFT). These studies provide insights into the conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides, which are essential for understanding its behavior in various chemical environments (Freeman et al., 2002).
Innovative Synthesis Techniques
A novel annulation process for synthesizing tetrahydro-2H-thiopyran 1,1-dioxides has been developed, which demonstrates an unconventional use of a tethered C-S synthon, broadening the scope of synthetic methodologies for such compounds (Chen et al., 2022).
Heterocyclic Chemistry
The compound plays a significant role in heterocyclic chemistry. For instance, its involvement in three-component heterocyclization under ultrasonic and microwave irradiation has been studied, demonstrating its utility in forming complex heterocyclic systems (Gladkov et al., 2013).
Potential in Bioactive Compound Synthesis
The compound's derivatives have shown potential in synthesizing new bioactive compounds. In silico screening of synthesized cyclic sulfones revealed their high potential for anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic activities, highlighting their significance in medicinal chemistry (Palchykov et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(1,1-dioxothian-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWSWTFWUWSPKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677605 | |
Record name | 4-(Aminomethyl)-1lambda~6~-thiane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476660-77-2 | |
Record name | 4-(Aminomethyl)-1lambda~6~-thiane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.